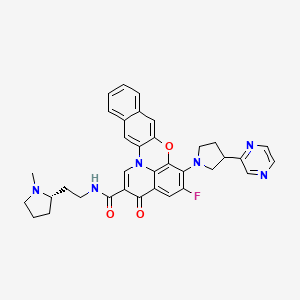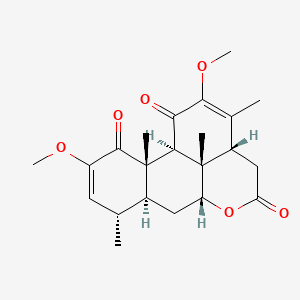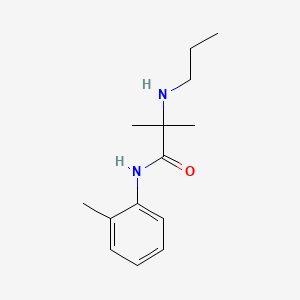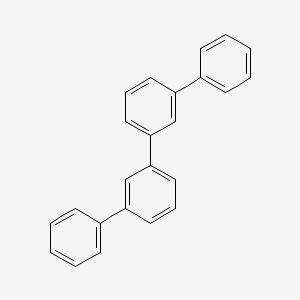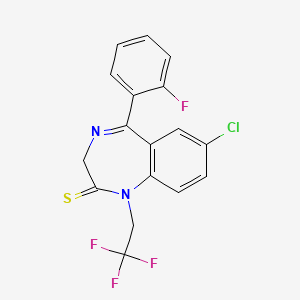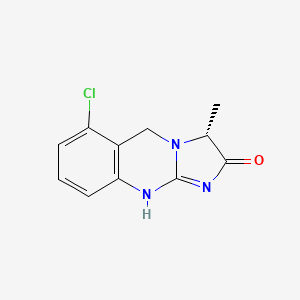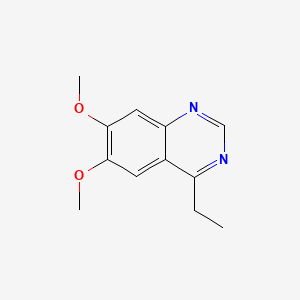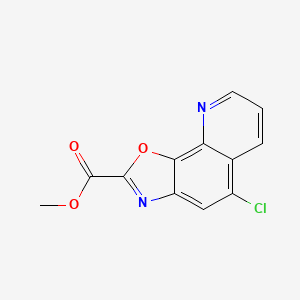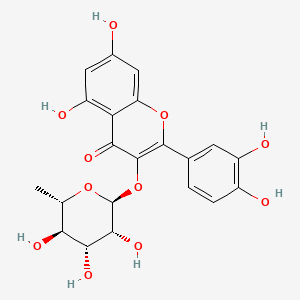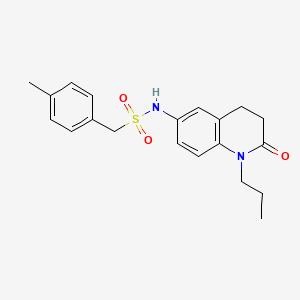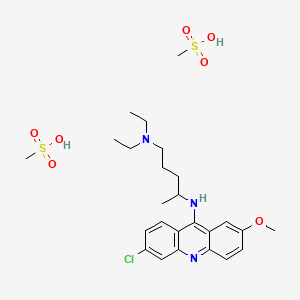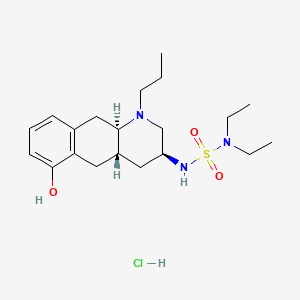![molecular formula C20H17NO2 B1678703 1-(3,4-ジヒドロ-2H-ピラノ[2,3-b]キノリン-7-イル)-2-フェニルエタノン CAS No. 409345-76-2](/img/structure/B1678703.png)
1-(3,4-ジヒドロ-2H-ピラノ[2,3-b]キノリン-7-イル)-2-フェニルエタノン
概要
説明
R214127 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). It is known for its high affinity and specificity towards mGluR1, making it a valuable tool in neuroscience research .
科学的研究の応用
R214127 has several scientific research applications, particularly in the field of neuroscience. It is used to study the role of mGluR1 in various neurological processes and disorders. The compound is also employed in the development of new therapeutic agents targeting mGluR1. Additionally, R214127 is used in radioligand binding studies to investigate the distribution and density of mGluR1 in different brain regions .
作用機序
R214127 exerts its effects by binding to the mGluR1 receptor and inhibiting its activity. This inhibition is non-competitive, meaning that R214127 binds to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the receptor from undergoing the conformational changes necessary for activation, thereby blocking the downstream signaling pathways .
生化学分析
Biochemical Properties
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances . Additionally, it has been observed to bind with certain proteins, altering their conformation and function .
Cellular Effects
The effects of 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound has been shown to modulate gene expression, leading to changes in cellular metabolism and function. For instance, it can upregulate or downregulate specific genes involved in the cell cycle, thereby affecting cell growth and division .
Molecular Mechanism
At the molecular level, 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their stability and function . The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization .
準備方法
The synthesis of R214127 involves several steps, starting with the preparation of the core structure, 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanoneReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
化学反応の分析
R214127 undergoes various chemical reactions, including:
Oxidation: R214127 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: R214127 can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
R214127 is unique in its high affinity and selectivity for mGluR1. Similar compounds include:
NPS 2390: Another non-competitive antagonist of mGluR1.
BAY 36-7620: A selective antagonist of mGluR1.
CPCCOEt: A competitive antagonist of mGluR1.
These compounds share similar mechanisms of action but differ in their binding affinities and specificities .
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-19(11-14-5-2-1-3-6-14)15-8-9-18-17(12-15)13-16-7-4-10-23-20(16)21-18/h1-3,5-6,8-9,12-13H,4,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUSRWUBSYSWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C3C=CC(=CC3=C2)C(=O)CC4=CC=CC=C4)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440505 | |
| Record name | 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
409345-76-2 | |
| Record name | 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of R214127?
A1: R214127 is a potent and selective allosteric antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1) [1]. Unlike competitive antagonists that bind to the glutamate binding site, R214127 binds to a distinct allosteric site on the mGlu1 receptor, preventing receptor activation even in the presence of glutamate.
Q2: How does R214127 compare to other mGlu1 receptor antagonists in terms of binding affinity?
A2: [1] Research indicates that R214127 exhibits a high affinity for the mGlu1 receptor with a KD value of approximately 1 nM. This high affinity makes it a valuable tool for studying native mGlu1 receptors in the brain.
Q3: What evidence supports the claim that R214127 binds to a distinct site from competitive mGlu1 receptor ligands?
A3: Binding studies using rat mGlu1a receptors expressed in cells demonstrated that while R214127 effectively inhibited radioligand binding, competitive mGlu1 receptor ligands like glutamate and quisqualate did not displace R214127 binding [1]. This finding strongly suggests that R214127 interacts with an allosteric site distinct from the glutamate binding site.
Q4: How is the distribution of mGlu1 receptors in the rat brain studied using R214127?
A4: [1] Researchers employed radioligand autoradiography with tritiated R214127 ([3H]R214127) to visualize the distribution of mGlu1 receptors in rat brain sections. High densities of binding sites were found in the cerebellum, particularly in the molecular layer. Moderate labeling was observed in areas like the hippocampus, thalamus, and amygdala, while lower levels were seen in the cerebral cortex and certain subcortical regions.
Q5: Do all allosteric modulators of mGlu1 receptors bind to the same site as R214127?
A5: Interestingly, research suggests that positive allosteric modulators (potentiators) of mGlu1, including compounds like 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and its analogs, do not displace the binding of [3H]R214127 [3]. This finding indicates that positive allosteric modulators likely interact with a distinct allosteric site on the mGlu1 receptor, different from the one targeted by R214127 and other negative allosteric modulators.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



